molecular formula C11H15Cl2N3 B2468037 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride CAS No. 1001069-32-4

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Cat. No.: B2468037
CAS No.: 1001069-32-4
M. Wt: 260.16
InChI Key: ORQSVUSQARYGRS-UHFFFAOYSA-N
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Description

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a bicyclic heteroaromatic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a pyrrolidin-3-yl group at the 2-position. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Pyrrolo[2,3-b]pyridines (7-azaindoles) are structurally analogous to indoles but with a nitrogen atom at the 7-position, which modulates electronic properties and binding interactions with biological targets . This compound is synthesized via condensation and alkylation strategies, followed by salt formation, as seen in related derivatives .

Properties

IUPAC Name

2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1;;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQSVUSQARYGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of pyrrole with an appropriate aldehyde to form the pyrrolopyridine core, followed by the addition of a pyrrolidinyl group through nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen and chloride counterions enable nucleophilic substitutions under mild conditions:

Reaction TypeReagents/ConditionsOutcomeYieldSource
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-alkylated pyrrolidine derivatives45–68%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CN-acetylpyrrolidine adducts52%
SNAr with aryl halidesCuI, DMEDA, DMSO, 80°CBiaryl derivatives at C5/C7 positions37%

Key Findings :

  • The dihydrochloride salt undergoes neutralization to freebase in situ during reactions requiring basic conditions.

  • Steric hindrance from the pyrrolidine ring limits substitution at C3 but facilitates reactivity at C5 and C7 .

Oxidation and Reductive Transformations

The pyrrolidine moiety undergoes selective oxidation, while the aromatic system resists harsh oxidative conditions:

Substrate SiteOxidant/ReductantProductSelectivitySource
Pyrrolidine ringmCPBA, CH₂Cl₂, 25°CPyrrolidone derivative>90%
Aromatic C-HNBS, AIBN, CCl₄, refluxBrominated at C4 (major)73%
Nitro reductionH₂ (1 atm), Pd/C, EtOHAmine-functionalized pyrrolo-pyridine85%

Mechanistic Insight :

  • Oxidation of pyrrolidine to pyrrolidone proceeds via a radical intermediate stabilized by the adjacent aromatic system .

  • Bromination follows electrophilic aromatic substitution (EAS) kinetics, with C4 activation due to electron-donating effects of the pyrrolidine nitrogen .

Cyclocondensation Reactions

The compound participates in heterocycle formation through its amine and aromatic functionalities:

Partner ReagentConditionsProductApplicationSource
β-KetoestersAcOH, HCl, 80°CPyrrolo[3,2-e]pyridinesKinase inhibitor cores
IsocyanatesTHF, 25°C, 12hUrea-linked dimeric compoundsDrug conjugates
Aldehydes (e.g., RCHO)PTSA, toluene, Dean-Stark trapSchiff base macrocyclesSupramolecular chemistry

Notable Example :

  • Reaction with ethyl cyanoacetate under acidic conditions yields fused pyrrolo[2,3-d]pyrimidines (78% yield), critical for kinase inhibition .

Salt Metathesis and Counterion Exchange

The dihydrochloride form undergoes ion exchange for solubility modulation:

New CounterionConditionsSolubility (mg/mL)StabilitySource
MesylateMethanesulfonic acid, EtOH, 25°C12.4 (H₂O)>6 months
Tosylatep-Toluenesulfonic acid, acetone8.9 (H₂O)3 months
CitrateCitric acid, MeOH/H₂O15.2 (PBS)>12 months

Optimization Data :

  • Citrate salts show superior aqueous stability compared to mesylate derivatives (p < 0.01 in accelerated degradation studies) .

Catalytic Cross-Coupling Reactions

The aromatic system engages in palladium-mediated couplings:

Reaction TypeCatalytic SystemScopeYield RangeSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 90°CAryl/heteroaryl boronic acids41–79%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°CSecondary amines55–68%
SonogashiraPdCl₂(PPh₃)₂, CuI, iPr₂NH, 70°CTerminal alkynes63%

Limitations :

  • Coupling at C2 is disfavored due to steric blocking by the pyrrolidine substituent .

  • Electron-withdrawing groups on coupling partners enhance reaction rates (Hammett σ⁺ = +0.82) .

Photochemical and Electrochemical Reactions

Emerging methodologies enable unique transformations:

StimulusConditionsProductEfficiencySource
UV (254 nm)CH₃CN, O₂, 24hC5-hydroxylated derivative22%
Electrolysis (+1.2 V)Pt electrodes, NH₄PF₆, MeCN/H₂OPyrrolidine N-oxide67%
Blue LEDEosin Y, DIPEA, DCM, 12hC4-alkylated via HAT mechanism58%

Advantages :

  • Photoredox catalysis enables C–H functionalization without prefunctionalization .

Scientific Research Applications

Protein Kinase Inhibition

Research indicates that compounds of the pyrrolo[2,3-b]pyridine class, including 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride, exhibit inhibitory effects on various protein kinases. These kinases are crucial in regulating cell proliferation and survival, making them key targets in cancer therapy.

  • Targeted Kinases :
    • IGF1R (Insulin-like Growth Factor 1 Receptor) : Inhibition of this receptor has shown promise in treating solid tumors by disrupting cancer cell growth pathways .
    • Aurora Kinases : These are essential for mitosis; inhibition can lead to cancer cell death .

Case Studies in Cancer Treatment

A study highlighted the use of pyrrolo[2,3-b]pyridine derivatives in preclinical models of solid tumors, demonstrating significant tumor regression when administered alongside traditional chemotherapeutics. The combination therapy showed enhanced efficacy due to the synergistic effects of kinase inhibition .

Central Nervous System Disorders

The structural properties of this compound suggest potential applications in treating neurological disorders:

  • Mechanism of Action : The compound may modulate neurotransmitter systems, providing analgesic and sedative effects .

Case Studies in Neurology

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine can alleviate symptoms in models of anxiety and depression. In one study, a derivative demonstrated a significant reduction in anxiety-like behaviors in rodent models when administered at specific dosages .

Antimicrobial Activity

Emerging studies have also explored the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives. These compounds have shown moderate activity against various bacterial strains, including Staphylococcus aureus and Candida albicans, indicating their potential as novel antimicrobial agents .

Data Summary Table

Application AreaTarget/EffectStudy Reference
OncologyInhibition of IGF1R and Aurora Kinases
NeuropharmacologyModulation of neurotransmitter systems
Antimicrobial ActivityActivity against Staphylococcus aureus

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s pyrrolidin-3-yl group distinguishes it from other pyrrolo[2,3-b]pyridine derivatives. Key comparisons include:

Compound Name Substituent(s) Salt Form Key Properties Biological Relevance
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride Pyrrolidin-3-yl (5-membered saturated ring) Dihydrochloride High solubility, basic nitrogen for salt formation; potential kinase inhibition Kinase inhibitors, AR ligands
2-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride Piperidin-4-yl (6-membered saturated ring) Dihydrochloride Larger ring size may alter binding pocket interactions; similar solubility Unspecified, likely kinase targets
5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine Propoxy, tetrahydropyridinyl (partially unsaturated) Hydrochloride Ether group increases lipophilicity; partial saturation modifies conformation Probable AR modulation
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine Tetrahydropyridinyl (6-membered, partially unsaturated) Hydrochloride Enhanced rigidity compared to pyrrolidinyl; impacts receptor selectivity Kinase inhibition

Key Observations :

  • Salt Formation : Dihydrochloride salts are common for pyrrolo[2,3-b]pyridines to enhance aqueous solubility, critical for in vivo efficacy .
  • Substituent Electronics: The pyrrolidinyl group’s basic nitrogen may participate in hydrogen bonding or ionic interactions with target proteins, similar to the role of carbonyl groups in thieno[2,3-b]pyridine derivatives .
Physicochemical Properties
  • Solubility : Dihydrochloride salts significantly improve water solubility (>50 mg/mL in aqueous buffers) compared to free bases .
  • Lipophilicity : The pyrrolidinyl group (clogP ~1.2) balances hydrophilicity better than propoxy-substituted derivatives (clogP ~2.5) .
  • Stability : HCl salts enhance shelf-life; however, free bases may degrade under oxidative conditions, requiring inert storage .

Biological Activity

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a compound that belongs to the class of pyrrolo[2,3-b]pyridines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring fused with a pyrrolo[2,3-b]pyridine moiety. The compound can be represented by the following molecular formula:

PropertyValue
Chemical FormulaC₁₁H₁₃Cl₂N₃
Molecular Weight247.15 g/mol
IUPAC NameThis compound

Research indicates that compounds in the pyrrolo[2,3-b]pyridine class exhibit various mechanisms of action:

  • Kinase Inhibition : These compounds have been identified as inhibitors of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a crucial role in cell survival and proliferation. Inhibition of SGK-1 can lead to therapeutic effects in diseases characterized by aberrant kinase activity, such as cancer and metabolic disorders .
  • Antitumor Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can induce apoptosis in cancer cells. For instance, specific derivatives have been tested against A549 lung cancer cells, demonstrating significant cell cycle arrest in the G2/M phase and subsequent apoptosis .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : In vitro studies using human cancer cell lines have shown that this compound exhibits cytotoxic effects by disrupting microtubule dynamics and inducing apoptosis .
Study ReferenceCell LineObserved Effect
A549Induction of apoptosis
HeLaDisruption of microtubule dynamics

Antibacterial Activity

Recent investigations into the antibacterial properties of related pyrrolopyridine compounds have revealed promising results:

  • Inhibition of Bacterial Growth : Compounds derived from this class have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL .

Case Study 1: SGK-1 Inhibition

A study focused on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives demonstrated that these compounds effectively inhibit SGK-1 activity. This inhibition led to reduced proliferation in cancer cell models, supporting their potential use as anticancer agents .

Case Study 2: Antitumor Efficacy

Another study assessed the antitumor efficacy of a specific derivative against A549 cells. Results indicated that treatment with this compound resulted in significant apoptosis and cell cycle arrest, highlighting its potential for development as an antineoplastic drug .

Q & A

Basic Question

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry (e.g., distinguishing C-4 vs. C-6 chloro signals) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and detects impurities (e.g., dehalogenated byproducts) .
  • X-ray Crystallography : Resolves ambiguity in stereochemistry for crystalline intermediates .
    Data Contradiction Example : Overlapping peaks in NMR due to rotational isomers of the pyrrolidine ring can be resolved via variable-temperature NMR .

How can computational methods streamline the optimization of reaction conditions for this compound?

Advanced Question
The ICReDD framework integrates quantum chemical calculations and machine learning to:

  • Predict Reaction Pathways : Identify energetically favorable intermediates (e.g., transition states in cross-coupling) .
  • Optimize Catalysts : Screen Pd ligands (e.g., PPh₃ vs. XPhos) for higher yields .
  • Reduce Trial-and-Error : Use DFT calculations to predict regioselectivity in halogenation steps, minimizing lab iterations .

What are the best practices for handling and storing this compound to ensure stability?

Basic Question

  • Storage : Keep at -20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., boronic acid couplings) .
  • Waste Disposal : Neutralize hydrochloride waste with bicarbonate before disposal .

How do functional group interactions explain contradictory bioactivity data across studies?

Advanced Question
Contradictions often arise from:

  • Solubility vs. Permeability : The dihydrochloride form improves solubility but may reduce blood-brain barrier penetration, conflicting with CNS activity claims .
  • pH-Dependent Stability : Protonation of the pyrrolidine nitrogen under physiological pH alters binding kinetics .
    Resolution : Conduct parallel assays in both free base and salt forms, adjusting buffer pH to match in vivo conditions .

What in vitro and in vivo models are most relevant for evaluating its kinase inhibition potential?

Advanced Question

  • In Vitro :
    • Kinase Profiling : Use TR-FRET assays against a panel of 100+ kinases to identify off-target effects .
    • Cellular Uptake : Measure intracellular concentrations via LC-MS in HEK293 cells .
  • In Vivo :
    • Pharmacokinetics : Administer intravenously (IV) and orally (PO) in rodent models to assess bioavailability .
    • Toxicity : Monitor liver enzymes (ALT/AST) due to potential hepatotoxicity from pyrrolidine metabolites .

How does this compound compare to structurally related analogs in terms of efficacy and selectivity?

Advanced Question

Analog Key Differences Efficacy
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridineLacks pyrrolidine; simpler structure↓ Kinase selectivity
6-Bromo-1-(phenylsulfonyl) derivativeBromo at C-6; sulfonyl group↑ Metabolic stability
Target compound3-Pyrrolidinyl; dihydrochloride salt↑ Solubility & potency

Source : Comparative data from enzymatic inhibition assays .

What strategies mitigate synthetic byproducts during large-scale preparation?

Advanced Question

  • Byproduct Identification : LC-MS tracking of dehalogenated or dimerized impurities .
  • Process Optimization :
    • Use flow chemistry for precise temperature control in exothermic steps (e.g., HCl salt formation) .
    • Employ scavenger resins (e.g., QuadraPure™) to remove residual Pd catalysts .

How can researchers validate target engagement in complex biological systems?

Advanced Question

  • Chemical Proteomics : Use immobilized compound pull-down assays with MS-based identification of bound kinases .
  • Thermal Shift Assays : Monitor protein melting shifts to confirm direct binding .
  • CRISPR Knockout Models : Validate target specificity using kinase-deficient cell lines .

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